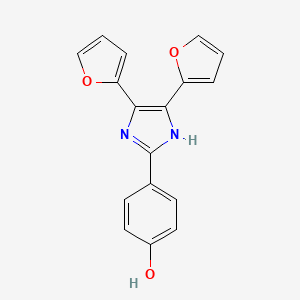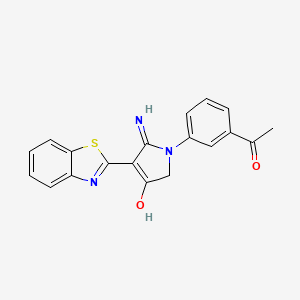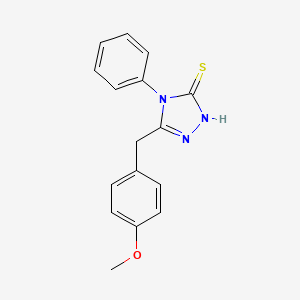![molecular formula C19H17N5OS B6058031 2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6058031.png)
2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and proteins in the body, such as DNA topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the immune system. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its broad range of potential applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone. One area of interest is its potential use as an anticancer agent. Further studies could investigate the compound's effectiveness against different types of cancer and its mechanism of action. Additionally, this compound could be further studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system. Finally, future research could investigate the potential toxicity of this compound and its effects on different cell types.
Méthodes De Synthèse
The synthesis method of 2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone involves the reaction of 2-aminobenzonitrile with 5-benzyl-4-methyl-1,2,4-triazole-3-thiol in the presence of a base and a solvent. The resulting intermediate is then reacted with an appropriate acid chloride to form the final product.
Applications De Recherche Scientifique
2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antimicrobial activities. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propriétés
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-24-17(11-13-7-3-2-4-8-13)22-23-19(24)26-12-16-20-15-10-6-5-9-14(15)18(25)21-16/h2-10H,11-12H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFALWDYWACFNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6057954.png)
![4-{[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methyl}morpholine hydrochloride](/img/structure/B6057958.png)
![2-cyclohexyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6057975.png)



![2,6-dihydroxy-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]benzamide](/img/structure/B6058005.png)
![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-phenylpropanamide](/img/structure/B6058009.png)

![N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6058036.png)
![{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6058038.png)
![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6058041.png)
![2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058054.png)
![3,5-dimethyl-4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B6058060.png)